2-(Azetidin-3-yloxy)-5-chloropyridine hydrochloride
CAS No.: 2098053-09-7
Cat. No.: VC3102962
Molecular Formula: C8H10Cl2N2O
Molecular Weight: 221.08 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2098053-09-7 |
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Molecular Formula | C8H10Cl2N2O |
Molecular Weight | 221.08 g/mol |
IUPAC Name | 2-(azetidin-3-yloxy)-5-chloropyridine;hydrochloride |
Standard InChI | InChI=1S/C8H9ClN2O.ClH/c9-6-1-2-8(11-3-6)12-7-4-10-5-7;/h1-3,7,10H,4-5H2;1H |
Standard InChI Key | HDCKNFNHAXBZFP-UHFFFAOYSA-N |
SMILES | C1C(CN1)OC2=NC=C(C=C2)Cl.Cl |
Canonical SMILES | C1C(CN1)OC2=NC=C(C=C2)Cl.Cl |
Introduction
2-(Azetidin-3-yloxy)-5-chloropyridine hydrochloride is a heterocyclic compound that belongs to the pyridine derivatives class. It features an azetidine ring linked to a chlorinated pyridine moiety, which contributes to its potential biological activities. This compound has garnered significant attention in medicinal chemistry due to its possible applications in drug development, particularly as a kinase inhibitor or in other therapeutic areas .
Synthesis of 2-(Azetidin-3-yloxy)-5-chloropyridine hydrochloride
The synthesis of this compound typically involves several key steps, utilizing various solvents such as dimethyl sulfoxide and dichloromethane, and reagents like sodium hydride for deprotonation and acids for protonation. The synthesis methods focus on optimizing yield and purity while minimizing environmental impact.
Synthesis Steps
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Starting Materials: The synthesis often begins with readily available starting materials.
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Reaction Conditions: Various conditions are optimized to achieve the desired product, including the use of bases and acids.
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Purification: Techniques such as recrystallization or chromatography are used to purify the final product.
Biological Activities and Potential Applications
2-(Azetidin-3-yloxy)-5-chloropyridine hydrochloride is primarily studied for its biological activities, particularly as a kinase inhibitor. Compounds with similar structures have shown varying degrees of inhibitory activity against different kinases, suggesting potential therapeutic applications in cancer treatment and other diseases.
Potential Therapeutic Areas
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Cancer Treatment: The compound's kinase inhibitory activity makes it a candidate for cancer therapy.
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Other Diseases: Its potential applications extend beyond oncology, depending on its specific biological targets.
Characterization Techniques
Characterization of this compound typically involves nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry to confirm its identity and purity.
Characterization Methods
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to determine the compound's molecular structure.
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Mass Spectrometry: Provides information on the molecular weight and fragmentation pattern.
Research Findings and Future Directions
Research into 2-(Azetidin-3-yloxy)-5-chloropyridine hydrochloride highlights its potential in drug discovery. Further studies are needed to fully explore its therapeutic potential and to optimize its synthesis for large-scale production.
Data Table: Potential Applications
Therapeutic Area | Potential Use |
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Cancer Treatment | Kinase inhibitor |
Other Diseases | Dependent on biological targets |
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